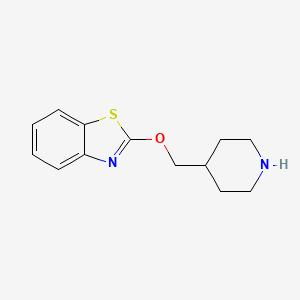

2-(4-Piperidylmethoxy)benzothiazole

Übersicht

Beschreibung

2-(4-Piperidylmethoxy)benzothiazole is a chemical compound with the molecular formula C13H16N2OS. It is known for its unique structure, which includes a benzothiazole ring fused with a piperidine moiety through a methoxy linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidylmethoxy)benzothiazole typically involves the reaction of 2-aminothiophenol with 4-piperidylmethanol under specific conditions. One common method includes the use of a base-promoted intramolecular C–S bond coupling cyclization in a solvent like dioxane . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .

Analyse Chemischer Reaktionen

Core Benzothiazole Reactivity

The benzothiazole moiety (C7H5NS) provides a platform for electrophilic substitution and nucleophilic aromatic substitution. Key reactions include:

Electrophilic Aromatic Substitution

-

Nitration : Occurs at the 6-position of the benzothiazole ring under HNO3/H2SO4 conditions, yielding 6-nitro derivatives .

-

Halogenation : Bromination with Br2/FeCl3 selectively substitutes at the 5-position .

Nucleophilic Reactions

-

The thiazole sulfur participates in coordination with metals (e.g., Pd, Cu) during cross-coupling reactions .

-

Deprotonation at C2 enables alkylation or arylation via Suzuki-Miyaura couplings .

Piperidylmethoxy Group Transformations

The 4-piperidylmethoxy substituent (-OCH2C5H10N) undergoes functionalization at both the ether oxygen and piperidine nitrogen:

Multi-Component Reactions

The compound participates in tandem reactions due to its dual reactivity:

Knoevenagel-Michael Annulation

Mannich Reactions

Sulfur Oxidation

C-H Activation

Anticancer Derivatives

-

Chlorination at C6 with SOCl2 introduces electrophilic Cl for nucleophilic displacement with amines :

Acetylcholinesterase Inhibitors

Hydrolytic Stability

-

Stable in pH 5–7 buffers (t1/2 > 24 hours) but degrades rapidly under alkaline conditions (pH > 10) .

-

Primary degradation pathway : Cleavage of the ether bond to form 4-piperidylmethanol and benzothiazole-2-ol.

Photodegradation

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Benzothiazole derivatives, including 2-(4-Piperidylmethoxy)benzothiazole, have shown significant potential as anticancer agents. Research indicates that modifications to the benzothiazole structure can enhance its efficacy against various cancer cell lines.

- Mechanisms of Action : Many benzothiazole derivatives interact with key molecular targets involved in cancer progression. For instance, compounds have been developed that inhibit receptor tyrosine kinases such as C-Met and EGFR, which are crucial in tumor growth and metastasis . Additionally, some derivatives affect the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation .

-

Case Studies :

- A study demonstrated that certain benzothiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and DU-145 (prostate cancer) . Specifically, derivative 16 showed antiproliferative activity with an IC50 of 8 µM against DU-145 cells.

- Another derivative was reported to have potent activity against gastrointestinal cancer cells and demonstrated significant binding affinity to VEGFR-2 kinase, suggesting its potential as a therapeutic agent for gastrointestinal cancers .

Antimicrobial Properties

The antimicrobial activity of benzothiazole derivatives has been widely documented, with many compounds demonstrating efficacy against various bacterial and fungal strains.

- Broad-Spectrum Activity : Research has shown that benzothiazole derivatives possess significant antibacterial properties compared to standard antibiotics. For example, certain derivatives have been found effective against Staphylococcus aureus and Escherichia coli .

-

Case Studies :

- A study highlighted the synthesis of benzothiazoles that exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Specific derivatives were tested against multiple strains, demonstrating broad-spectrum antimicrobial effects and suggesting their utility in treating infections caused by resistant bacteria .

Neuroprotective Effects

Benzothiazole compounds are also being explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s disease.

- Mechanisms of Neuroprotection : Some benzothiazole derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in Alzheimer's treatment due to their roles in neurotransmitter degradation .

-

Case Studies :

- Research indicated that specific benzothiazole derivatives could prevent the formation of beta-amyloid plaques in vitro, a hallmark of Alzheimer's pathology .

- Compounds targeting β-amyloid plaques demonstrated high binding affinity and potential for use as imaging agents in Alzheimer's disease diagnosis .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(4-Piperidylmethoxy)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to antimicrobial or anticancer effects . The compound’s unique structure allows it to interact with various cellular components, making it a versatile tool in scientific research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminobenzothiazole: Shares the benzothiazole core but lacks the piperidine moiety.

2-Mercaptobenzothiazole: Contains a thiol group instead of the piperidine moiety.

2-(2-Hydroxyphenyl)benzothiazole: Features a hydroxy group on the phenyl ring.

Uniqueness

2-(4-Piperidylmethoxy)benzothiazole is unique due to its combination of the benzothiazole ring and the piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a broader range of reactions and applications compared to its analogs .

Biologische Aktivität

2-(4-Piperidylmethoxy)benzothiazole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiazole moiety linked to a piperidine group via a methoxy bridge. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

Case Study:

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of caspase-3 and caspase-9, leading to apoptosis:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 80 |

| 10 | 50 |

| 15 | 30 |

This data suggests that the compound may serve as a lead for further development in cancer therapy .

The mechanism of action of this compound is multifaceted. It is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, its ability to inhibit certain kinases involved in cell proliferation and survival pathways has been noted, which may explain its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at various positions on the benzothiazole ring or piperidine group can significantly alter potency and selectivity against specific biological targets.

Research Findings:

A recent study highlighted that substituents at the para position on the piperidine ring enhance antimicrobial activity, while substitutions at the ortho position can increase anticancer efficacy. This information is critical for guiding future synthetic efforts aimed at developing more potent derivatives .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 50 mg/kg. However, further studies are needed to fully elucidate its toxicity profile and establish safe dosage guidelines for potential clinical applications .

Eigenschaften

IUPAC Name |

2-(piperidin-4-ylmethoxy)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUGQBLNFLXVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.